N-Salicyloyltryptamine

Descripción general

Descripción

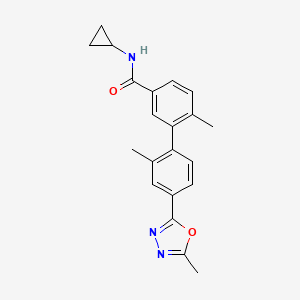

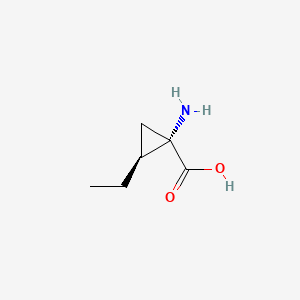

N-Salicyloyltryptamine, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Vasorelajación

STP induce la vasorelajación a través de la activación de la vía NO/sGC y la reducción de la entrada de calcio . Este efecto es tanto dependiente como independiente del endotelio . Las relajaciones dependientes del endotelio en respuesta a STP se reducen notablemente por L-NAME (inhibidor de la óxido nítrico sintasa endotelial - eNOS), hidroxicobalamina (eliminador de NO) y ODQ (inhibidor de la guanilato ciclasa soluble - sGC) .

Óxido Nítrico (NO) Niveles

STP aumenta los niveles de NO, como se observa en experimentos amperométricos con células CD31+ recién dispersas . Este aumento en los niveles de NO se asocia con el efecto vasorelajante de STP .

Inhibición de los Canales de Calcio Dependientes de Voltaje

STP inhibe los canales de calcio dependientes de voltaje, lo que contribuye a su efecto vasorelajante independiente del endotelio . Esto se evidencia por la inhibición de las curvas de respuesta de concentración de calcio en solución despolarizante, la mayor relajación en los anillos que fueron preincubados con KCl extracelular alto y la inhibición de las corrientes macroscópicas de calcio .

Neuroprotección y Efectos Espasmolíticos

Los análogos de benzoyltriptamina, como STP, actúan como agentes neuroprotectores y espasmolíticos en los músculos lisos . Reducen la generación de potenciales de acción en las células neuronales, influyendo fuertemente en la excitabilidad neuronal a través de su acción sobre los canales iónicos .

Efectos Anticonvulsivos y Antinociceptivos

Se ha observado que STP actúa como un agente anticonvulsivo y ejerce efectos antinociceptivos en ratones . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones relacionadas con las convulsiones y el dolor.

Inmunomodulación y Propiedades Redox

Se ha demostrado que STP modula los parámetros inflamatorios a dosis que no interfieren con la viabilidad celular . Revierte algunos parámetros redox e inflamatorios inducidos por LPS, incluida la oxidación de tioles, la activación de la superóxido dismutasa y los cambios morfológicos asociados con la activación de macrófagos . También inhibe significativamente la liberación de TNF-α e IL-1β inducida por LPS, así como la regulación positiva de las proteínas CD40 y TNF-α .

Mecanismo De Acción

Target of Action

N-Salicyloyltryptamine (STP) primarily targets neuronal cells and smooth muscles . It influences neuronal excitability by acting on ion channels . In smooth muscles, it acts as a neuroprotective and spasmolytic agent .

Mode of Action

This compound interacts with its targets in several ways. It reduces the generation of action potentials in neuronal cells, thereby strongly influencing neuronal excitability . In smooth muscles, it induces vasorelaxation through the activation of the Nitric Oxide/soluble Guanylyl Cyclase (NO/sGC) pathway and reduction of calcium influx .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO/sGC pathway . Activation of this pathway leads to vasorelaxation . Additionally, this compound appears to inhibit voltage-gated calcium channels, which results in a reduction of calcium influx .

Result of Action

This compound has several molecular and cellular effects. It causes both endothelium-dependent and -independent relaxation in mesenteric rings . It also reverses some redox and inflammatory parameters induced by Lipopolysaccharides (LPS), including thiol (sulfhydryl) oxidation, superoxide dismutase activation, and morphological changes associated with macrophage activation . Furthermore, it significantly inhibits LPS-induced Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) release, as well as CD40 and TNF-α protein upregulation .

Análisis Bioquímico

Biochemical Properties

N-Salicyloyltryptamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmission. It interacts with several enzymes and proteins, including voltage-gated ion channels such as Na+, Ca2+, and K+ channels . These interactions are crucial for its anticonvulsant properties, as this compound inhibits the transient outward and sustained K+ currents in neuroendocrine cells, thereby reducing neuronal excitability . Additionally, it has been shown to activate the NO/sGC pathway, leading to vasorelaxation through the reduction of calcium influx .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it acts as a neuroprotective agent by preventing the generation of action potentials . In RAW 264.7 macrophages, this compound has been observed to modulate inflammatory responses by inhibiting the activation of ERK 1/2 and NF-κB pathways . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated ion channels and the NO/sGC pathway. By inhibiting Na+, Ca2+, and K+ ion channels, this compound reduces neuronal excitability and prevents the generation of action potentials . Additionally, its activation of the NO/sGC pathway leads to increased nitric oxide levels and subsequent vasorelaxation . These molecular interactions contribute to its anticonvulsant and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it maintains stability and efficacy in reducing neuronal excitability and modulating inflammatory responses over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticonvulsant and anti-inflammatory properties without causing cytotoxicity . Higher doses may lead to adverse effects, including loss of cell viability and potential toxicity . These dosage-dependent effects highlight the importance of optimizing therapeutic doses for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to neurotransmission and inflammation. It interacts with enzymes such as nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC), which are crucial for its vasorelaxant effects . Additionally, its modulation of ion channels and inflammatory pathways suggests involvement in broader metabolic processes that regulate neuronal and immune functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its ability to inhibit voltage-gated ion channels and activate the NO/sGC pathway suggests that it may be localized to regions with high neuronal and vascular activity

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with ion channels and signaling pathways. It is likely to be found in regions of the cell where these channels and pathways are active, such as the plasma membrane and cytoplasm . Its targeting signals and post-translational modifications may direct it to specific compartments or organelles, contributing to its functional activity within the cell.

Propiedades

IUPAC Name |

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16-8-4-2-6-14(16)17(21)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19-20H,9-10H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPYTDZHCNJRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438669 | |

| Record name | N-Salicyloyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31384-98-2 | |

| Record name | N-Salicyloyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of N-Salicyloyltryptamine (NST) at the cellular level?

A1: this compound (NST) exerts its effects through multiple mechanisms:

- Vasorelaxation: NST induces vasorelaxation by activating the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway and inhibiting voltage-gated calcium channels. This dual action contributes to its ability to relax blood vessels. []

- Anticonvulsant Activity: NST displays anticonvulsant properties, possibly by enhancing central GABAergic neurotransmission. This is supported by the observation that flumazenil, a benzodiazepine antagonist, inhibits NST's effect on seizure latency in the pentylenetetrazole model. []

Q2: What is the structure of this compound and how was it elucidated?

A2: this compound is a tryptamine analog where the tryptamine nitrogen is acylated with a salicylic acid moiety. The structure was confirmed using standard spectroscopic methods, including nuclear magnetic resonance (NMR) techniques such as COSY (Correlation Spectroscopy), COBY, and HMBC (Heteronuclear Multiple Bond Correlation). []

Q3: Does this compound possess anti-inflammatory properties? If so, what are the potential mechanisms involved?

A3: Yes, NST exhibits anti-inflammatory effects. In a carrageenan-induced peritonitis model, NST significantly reduced leukocyte migration to the peritoneal cavity. Furthermore, it demonstrated antioxidant activity by decreasing myeloperoxidase and catalase activities, as well as reducing nitrite and thiobarbituric acid reactive species levels. These findings suggest that NST's anti-inflammatory action might involve modulating neutrophil migration and scavenging reactive oxygen species. []

Q4: Has this compound demonstrated efficacy in any in vivo models of disease?

A4: Yes, NST has shown promising results in several animal models:

- Antinociception: NST reduced pain responses in mice subjected to formalin and acetic acid-induced writhing tests, indicating its potential as an analgesic. []

- Anti-edema: NST significantly inhibited edema induced by various agents, including carrageenan, dextran, compound 48/80, histamine, serotonin, capsaicin, and prostaglandin E2, in rodent models. Its ability to attenuate compound 48/80-induced mast cell degranulation suggests that its anti-edematogenic effect might involve inhibiting mast cell activation. []

- Anticonvulsant Activity: NST exhibited anticonvulsant properties in rodent models of seizures induced by pentylenetetrazole and picrotoxin, further supporting its potential therapeutic utility in epilepsy. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

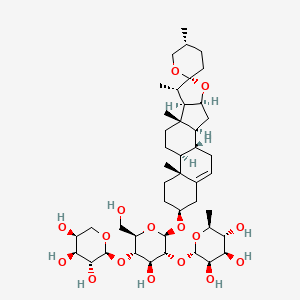

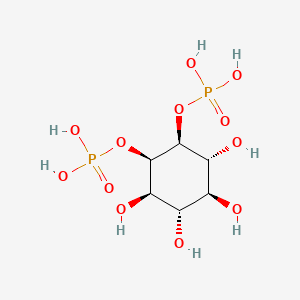

![2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)

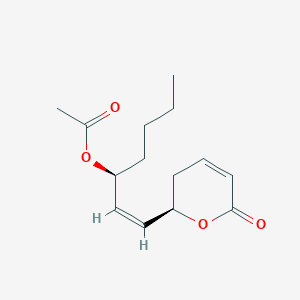

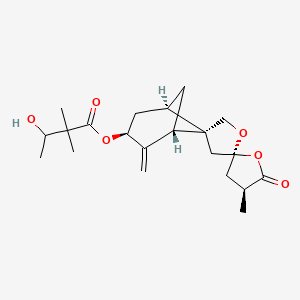

![(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)

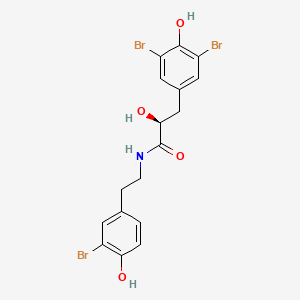

![(2R)-2-hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1247867.png)